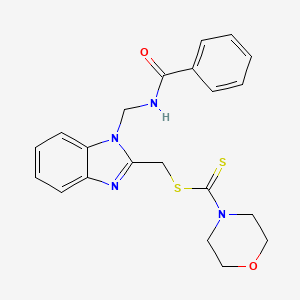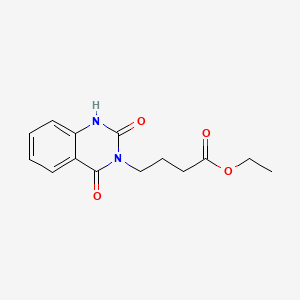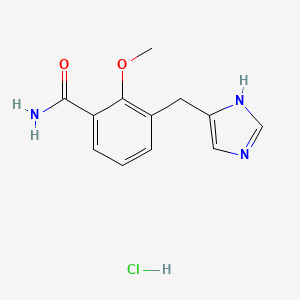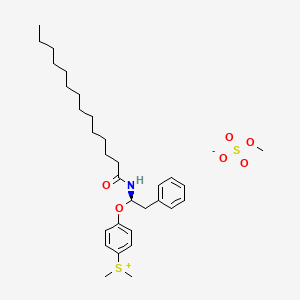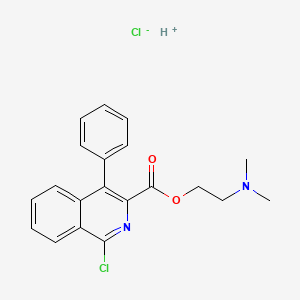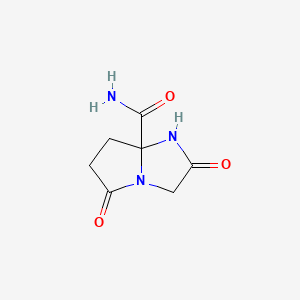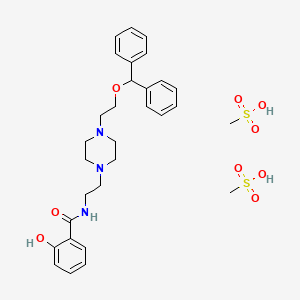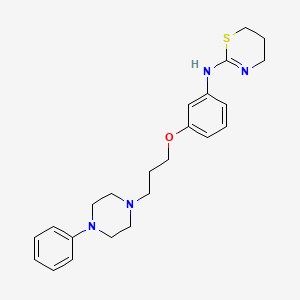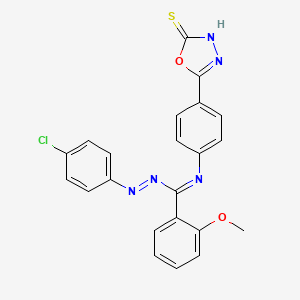
4-Isothiazolecarbonitrile, 5-((cyanomethyl)thio)-3-(((4-fluorophenyl)methyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isothiazolecarbonitrile, 5-((cyanomethyl)thio)-3-(((4-fluorophenyl)methyl)thio)- is a complex organic compound that belongs to the class of isothiazoles Isothiazoles are heterocyclic compounds containing a five-membered ring with nitrogen and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarbonitrile, 5-((cyanomethyl)thio)-3-(((4-fluorophenyl)methyl)thio)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Isothiazole Ring: Starting from suitable precursors, the isothiazole ring can be constructed through cyclization reactions.
Introduction of Functional Groups: The cyanomethylthio and fluorophenylmethylthio groups can be introduced through nucleophilic substitution reactions, often using reagents like cyanomethylthiol and 4-fluorobenzylthiol.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Isothiazolecarbonitrile, 5-((cyanomethyl)thio)-3-(((4-fluorophenyl)methyl)thio)- can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenylmethylthio group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common organic solvents like dichloromethane, ethanol, and acetonitrile.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Isothiazolecarbonitrile, 5-((cyanomethyl)thio)-3-(((4-fluorophenyl)methyl)thio)- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl group could enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Isothiazolecarbonitrile, 5-((methylthio)-3-(((phenyl)methyl)thio)-: Similar structure but lacks the cyanomethyl and fluorophenyl groups.
4-Isothiazolecarbonitrile, 5-((ethylthio)-3-(((4-chlorophenyl)methyl)thio)-: Contains an ethylthio group and a chlorophenyl group instead.
Uniqueness
The presence of the cyanomethylthio and fluorophenylmethylthio groups in 4-Isothiazolecarbonitrile, 5-((cyanomethyl)thio)-3-(((4-fluorophenyl)methyl)thio)- imparts unique chemical properties, such as increased reactivity and potential for specific interactions in biological systems.
Propiedades
Número CAS |
135489-20-2 |
|---|---|
Fórmula molecular |
C13H8FN3S3 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
5-(cyanomethylsulfanyl)-3-[(4-fluorophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C13H8FN3S3/c14-10-3-1-9(2-4-10)8-19-12-11(7-16)13(20-17-12)18-6-5-15/h1-4H,6,8H2 |
Clave InChI |
PHKSOIMCFRHLPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSC2=NSC(=C2C#N)SCC#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




